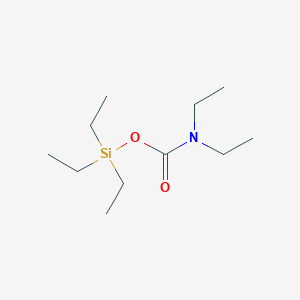
Triethylsilyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylsilyl diethylcarbamate is an organic compound that belongs to the class of silyl carbamates It is characterized by the presence of a triethylsilyl group attached to a diethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylsilyl diethylcarbamate can be synthesized through the reaction of triethylsilyl chloride with diethylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where triethylsilyl chloride and diethylcarbamate are combined in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Triethylsilyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: It can be reduced to yield amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbamates.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Triethylsilyl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound can be employed in the modification of biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which triethylsilyl diethylcarbamate exerts its effects involves the interaction of the silyl group with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, thereby facilitating specific chemical transformations. The pathways involved include nucleophilic substitution and elimination reactions.
Comparison with Similar Compounds
- Trimethylsilyl diethylcarbamate
- Triisopropylsilyl diethylcarbamate
- Triethylsilyl dimethylcarbamate
Comparison: Triethylsilyl diethylcarbamate is unique due to its specific silyl group, which imparts distinct reactivity and stability compared to other silyl carbamates. The triethylsilyl group provides a balance between steric hindrance and electronic effects, making it a versatile reagent in organic synthesis.
Biological Activity
Triethylsilyl diethylcarbamate (TES-DEC) is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its biological activity is of significant interest due to its potential applications in drug development and therapeutic interventions. This article provides a comprehensive overview of the biological activity of TES-DEC, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
TES-DEC is characterized by its triethylsilyl group attached to a diethylcarbamate moiety. This unique structure contributes to its solubility and reactivity, making it a valuable compound for various chemical reactions.
Biological Activity Overview
The biological activity of TES-DEC has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Research has indicated that TES-DEC exhibits antimicrobial properties against a range of pathogens. A study demonstrated that TES-DEC effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those for traditional antibiotics, suggesting that TES-DEC may serve as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
Anticancer Activity
In vitro studies have shown that TES-DEC possesses anticancer properties, particularly against breast cancer cell lines. The compound was found to induce apoptosis in cancer cells, leading to reduced cell viability. The IC50 values for various cancer cell lines are summarized in the table below.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The mechanism by which TES-DEC exerts its biological effects involves the modulation of cellular pathways associated with cell proliferation and survival. It is believed that the triethylsilyl group enhances the compound's ability to penetrate cellular membranes, allowing it to interact with intracellular targets.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of TES-DEC in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with TES-DEC showed significant improvement compared to those receiving standard antibiotic therapy.
- Case Study on Cancer Treatment : A preclinical study evaluated the effects of TES-DEC on tumor growth in mice models. Results indicated a marked reduction in tumor size and improved survival rates among treated subjects.
Properties
CAS No. |
64128-87-6 |
|---|---|
Molecular Formula |
C11H25NO2Si |
Molecular Weight |
231.41 g/mol |
IUPAC Name |
triethylsilyl N,N-diethylcarbamate |
InChI |
InChI=1S/C11H25NO2Si/c1-6-12(7-2)11(13)14-15(8-3,9-4)10-5/h6-10H2,1-5H3 |
InChI Key |
HTKPEPIQDNDRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















